molecular formula C8H16ClF2N B2686330 4-(Difluoromethyl)cycloheptan-1-amine;hydrochloride CAS No. 2247106-56-3

4-(Difluoromethyl)cycloheptan-1-amine;hydrochloride

Cat. No. B2686330
CAS RN: 2247106-56-3
M. Wt: 199.67
InChI Key: AEAHEIGKFLRENG-UHFFFAOYSA-N
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Description

“4-(Difluoromethyl)cycloheptan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2247106-56-3 . It has a molecular weight of 199.67 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “4-(Difluoromethyl)cycloheptan-1-amine;hydrochloride” is 1S/C8H15F2N.ClH/c9-8(10)6-2-1-3-7(11)5-4-6;/h6-8H,1-5,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“4-(Difluoromethyl)cycloheptan-1-amine;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 199.67 .

Scientific Research Applications

Transfer Hydrogenation and Reductive Amination

A study introduced cyclohexa-1,4-dienes to Brønsted acid-catalyzed transfer hydrogenation as an alternative to widely used protocols for imine reduction and reductive amination, potentially relevant to derivatives of 4-(Difluoromethyl)cycloheptan-1-amine hydrochloride. This mild procedure requires a specific catalyst and works well for structurally and electronically unbiased alkenes, presenting a novel approach for transfer hydrogenation (Chatterjee & Oestreich, 2016).

Cycloaddition and Organocatalysis

In the domain of cycloaddition, researchers developed methods for the enantioselective synthesis of dihydroquinoxaline derivatives through carbene-catalyzed α-carbon amination of chloroaldehydes, utilizing cyclohexadiene-1,2-diimines. This demonstrates an innovative application of cyclohexadienes (analogous frameworks to 4-(Difluoromethyl)cycloheptan-1-amine hydrochloride) in achieving optically enriched core structures significant in natural products and bioactive molecules (Huang et al., 2019).

Hydroamination and Cyclization

A tandem hydroamination and cyclization reaction of 2-trifluoromethyl-1,3-enynes with primary amines catalyzed by AgNO3 was developed, leading to 4-trifluoromethyl-3-pyrrolines. This atom-economical protocol is compatible with various primary amines, representing a novel method for constructing bioactive structures which can be extended to research involving 4-(Difluoromethyl)cycloheptan-1-amine hydrochloride derivatives (Zhou et al., 2017).

Amination and Amidation Processes

The exploration of carbene-catalyzed reactions and their utility in synthesizing bioactive molecules has been significant. For instance, the synthesis of dihydroquinoxaline derivatives through α-carbon amination of chloroaldehydes highlights a strategic approach to accessing optically enriched structures, essential in pharmaceuticals and synthetic bioactive molecules. This area of research indicates the potential for developing new synthetic routes and methodologies involving 4-(Difluoromethyl)cycloheptan-1-amine hydrochloride and its analogues (Huang et al., 2019).

Chemical Reactivity and Bioisostere Applications

The difluoromethyl group's role as a lipophilic hydrogen bond donor has been explored, examining its potential as a bioisostere for hydroxyl, thiol, or amine groups. This examination provides insights into the design of drugs containing the difluoromethyl moiety, crucial for enhancing pharmacokinetic properties of bioactive compounds. Such research underscores the importance of understanding the chemical behavior of functional groups similar to those in 4-(Difluoromethyl)cycloheptan-1-amine hydrochloride (Zafrani et al., 2017).

Future Directions

While specific future directions for “4-(Difluoromethyl)cycloheptan-1-amine;hydrochloride” are not mentioned in the search results, the field of difluoromethylation has seen significant interest and development . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting area of research . Additionally, numerous protocols have been developed for achieving X–H insertion with novel non-ozone depleting difluorocarbene reagents .

properties

IUPAC Name

4-(difluoromethyl)cycloheptan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N.ClH/c9-8(10)6-2-1-3-7(11)5-4-6;/h6-8H,1-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAHEIGKFLRENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC(C1)N)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)cycloheptan-1-amine;hydrochloride

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